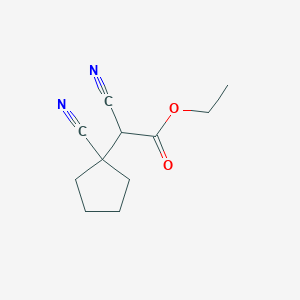

氰基(1-氰基环戊基)乙酸乙酯

描述

Ethyl cyano(1-cyanocyclopentyl)acetate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl cyano(1-cyanocyclopentyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cyano(1-cyanocyclopentyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

“氰基(1-氰基环戊基)乙酸乙酯” 被提及为蛋白质组学研究的特色产品 . 蛋白质组学涉及对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于蛋白质的鉴定和定量,或用于研究蛋白质-蛋白质相互作用。

香豆素的合成

氰基乙酸乙酯被用作通过克诺文盖尔缩合制备香豆素的起始原料,可生成香豆素-3-羧酸酯或3-氰基香豆素等产物 . 这些化合物具有多种用途,包括制药和作为化学中间体。

安全和危害

作用机制

Target of Action

Ethyl cyano(1-cyanocyclopentyl)acetate is a complex organic compound that contains a carboxylate ester and a nitrile . It is a specialty product for proteomics research . .

Mode of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, have three different reactive centers—nitrile, ester, acidic methylene site—which make them versatile synthetic building blocks for a variety of functional and pharmacologically active substances . They can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Biochemical Pathways

For instance, Ethyl cyanoacetate is involved in the Acetate Pathway, which is crucial for the biosynthesis of polyketides and related compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 20624 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that compounds with similar structures, such as ethyl cyanoacetate, are used as starting materials for synthesis due to their variety of functional groups and chemical reactivity .

Action Environment

It is known that ethyl cyanoacetate, a compound with a similar structure, is a colorless liquid with a pleasant odor , suggesting that it may be stable under a variety of environmental conditions.

生化分析

Biochemical Properties

Ethyl cyano(1-cyanocyclopentyl)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s cyano and ester groups make it a versatile intermediate in synthetic organic chemistry. It is known to participate in condensation reactions, such as the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group . This interaction is crucial for the synthesis of various bioactive molecules.

Cellular Effects

Ethyl cyano(1-cyanocyclopentyl)acetate influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites . These effects are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of ethyl cyano(1-cyanocyclopentyl)acetate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . These interactions can lead to changes in gene expression and alterations in cellular pathways. The compound’s cyano group is particularly reactive, making it a valuable tool for studying enzyme mechanisms and developing new biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl cyano(1-cyanocyclopentyl)acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time if not stored properly . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of ethyl cyano(1-cyanocyclopentyl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

Ethyl cyano(1-cyanocyclopentyl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s cyano and ester groups are key functional groups that participate in various biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of ethyl cyano(1-cyanocyclopentyl)acetate within cells and tissues are essential for understanding its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function.

Subcellular Localization

Ethyl cyano(1-cyanocyclopentyl)acetate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10(14)9(7-12)11(8-13)5-3-4-6-11/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABJTYJPFDGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585340 | |

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62953-74-6 | |

| Record name | Ethyl α,1-dicyanocyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62953-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyano(1-cyanocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)